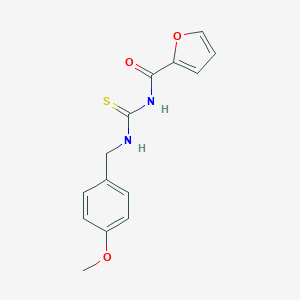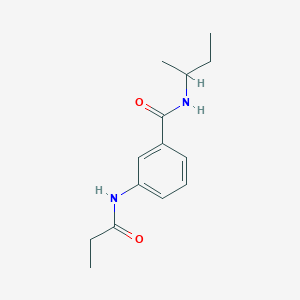![molecular formula C21H23N3O3S B267539 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide](/img/structure/B267539.png)
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as TAK-659 and is a selective inhibitor of spleen tyrosine kinase (SYK). SYK is an important protein that plays a critical role in various cellular processes, including immune cell signaling, platelet activation, and B-cell receptor signaling.
Mécanisme D'action
The mechanism of action of 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide involves the inhibition of SYK, which is a key protein involved in various cellular processes, including immune cell signaling, platelet activation, and B-cell receptor signaling. Inhibition of SYK leads to a reduction in the activity of immune cells, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Biochemical and Physiological Effects:
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of SYK, which can lead to a reduction in the activity of immune cells. This can be beneficial in the treatment of autoimmune disorders and inflammatory diseases. The compound has also been shown to have antitumor activity, which makes it a potential candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide is its selectivity for SYK. This makes it a useful tool for studying the role of SYK in various cellular processes. However, one of the limitations of the compound is its low solubility, which can make it difficult to work with in lab experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide. One area of research is the development of more potent and selective inhibitors of SYK. Another area of research is the investigation of the compound's potential applications in the treatment of cancer, autoimmune disorders, and inflammatory diseases. Additionally, the compound's mechanism of action and its effects on various cellular processes could be further studied to gain a better understanding of its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide involves several steps. The first step is the synthesis of 3-(2-bromoethyl)phenyl isothiocyanate, which is then reacted with 3-aminophenyl tetrahydrofuran-2-carboxylate to form 3-{[3-(2-bromoethyl)phenyl]carbamothioyl}phenyl tetrahydrofuran-2-ylmethylcarbamate. This intermediate is then reacted with 3-methylbenzoyl chloride to form the final product, 3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide.
Applications De Recherche Scientifique
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to inhibit the activity of SYK, which is involved in the regulation of immune cell signaling and activation. Inhibition of SYK has been shown to reduce the activity of immune cells, which can be beneficial in the treatment of autoimmune disorders and inflammatory diseases.
Propriétés
Nom du produit |
3-methyl-N-({3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}carbamothioyl)benzamide |
|---|---|
Formule moléculaire |
C21H23N3O3S |
Poids moléculaire |
397.5 g/mol |
Nom IUPAC |
3-methyl-N-[[3-(oxolan-2-ylmethylcarbamoyl)phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C21H23N3O3S/c1-14-5-2-6-15(11-14)20(26)24-21(28)23-17-8-3-7-16(12-17)19(25)22-13-18-9-4-10-27-18/h2-3,5-8,11-12,18H,4,9-10,13H2,1H3,(H,22,25)(H2,23,24,26,28) |
Clé InChI |
KBAGRSQIKKQMCO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
SMILES canonique |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=CC(=C2)C(=O)NCC3CCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-butoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B267460.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267461.png)
![N-[(1-benzylpiperidin-4-yl)carbamothioyl]acetamide](/img/structure/B267462.png)
![3-{[(cyclohexylamino)carbonyl]amino}-N-isopropylbenzamide](/img/structure/B267463.png)
![N-(sec-butyl)-3-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267464.png)
![3-sec-butoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B267466.png)

![N-(tert-butyl)-4-{[(cyclohexylamino)carbonyl]amino}benzamide](/img/structure/B267468.png)
![3-{[(cyclohexylcarbonyl)carbamothioyl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B267472.png)
![N-[(4-chlorophenyl)acetyl]-N'-[3-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B267473.png)
![N-butyl-4-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267474.png)
![2-(4-bromophenoxy)-N-[3-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B267477.png)
![N-(furan-2-ylmethyl)-3-[(propanoylcarbamothioyl)amino]benzamide](/img/structure/B267478.png)
